Cas no 959238-21-2 (4-Bromo-2-(tert-butyl)thiazole)

4-Bromo-2-(tert-butyl)thiazole is a brominated thiazole derivative featuring a tert-butyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine atom at the 4-position offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Negishi couplings. The sterically hindered tert-butyl group enhances stability and influences reactivity, making it useful in designing complex molecular architectures. Its well-defined structure and high purity ensure consistent performance in synthetic applications. This compound is typically handled under inert conditions due to its sensitivity to moisture and air.
4-Bromo-2-(tert-butyl)thiazole structure
959238-21-2 structure
Product Name:4-Bromo-2-(tert-butyl)thiazole
CAS No:959238-21-2
MF:C7H10BrNS
MW:220.129999637604
CID:4667681
Update Time:2025-06-10

4-Bromo-2-(tert-butyl)thiazole Chemical and Physical Properties

Names and Identifiers

    • 4-BROMO-2-(TERT-BUTYL)THIAZOLE
    • AB54165
    • 2-(TERT-BUTYL)-4-BROMOTHIAZOLE
    • 4-Bromo-2-tert-butyl-thiazole
    • 4-Bromo-2-(tert-butyl)thiazole
    • Inchi: 1S/C7H10BrNS/c1-7(2,3)6-9-5(8)4-10-6/h4H,1-3H3
    • InChI Key: MBCNEXNLPXCWIP-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(C(C)(C)C)=N1

Computed Properties

  • Exact Mass: 218.97173 g/mol
  • Monoisotopic Mass: 218.97173 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 41.1
  • Molecular Weight: 220.13

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Additional information on 4-Bromo-2-(tert-butyl)thiazole

Comprehensive Overview of 4-Bromo-2-(tert-butyl)thiazole (CAS No. 959238-21-2): Properties, Applications, and Industry Insights

4-Bromo-2-(tert-butyl)thiazole (CAS No. 959238-21-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated thiazole derivative features a unique molecular structure, combining a thiazole ring with a tert-butyl group and a bromo substituent, making it a valuable intermediate for synthesizing complex molecules. Its chemical stability and reactivity have positioned it as a key building block in modern organic chemistry.

The growing demand for high-performance intermediates in drug discovery has propelled interest in 4-Bromo-2-(tert-butyl)thiazole. Researchers frequently search for "thiazole derivatives in medicinal chemistry" or "brominated heterocycles applications," reflecting its relevance in developing bioactive compounds. Recent studies highlight its potential in designing kinase inhibitors and antimicrobial agents, aligning with the industry's focus on targeted therapies.

From a synthetic perspective, CAS 959238-21-2 exhibits notable regioselectivity in cross-coupling reactions, a feature highly sought after in catalyzed transformations. Queries like "Pd-catalyzed thiazole functionalization" or "Suzuki coupling with bromothiazoles" underscore its utility in palladium-mediated syntheses. The compound's electron-withdrawing bromo group enhances its reactivity in nucleophilic aromatic substitutions, a topic frequently discussed in organic synthesis forums.

In material science, 4-Bromo-2-(tert-butyl)thiazole contributes to developing advanced functional materials. Its incorporation into π-conjugated systems has shown promise in organic electronics, particularly for OLED precursors. This aligns with trending searches such as "thiazole-based semiconductors" and "small molecule optoelectronic materials," reflecting cross-industry applications beyond pharmaceuticals.

Quality control of 959238-21-2 remains a critical discussion point, with analytical chemists emphasizing HPLC purity verification and structural characterization via NMR spectroscopy. The compound's storage stability under inert atmospheres and handling protocols are frequently addressed in technical literature, ensuring optimal performance in downstream applications.

Environmental considerations have shaped recent research on green synthesis routes for brominated thiazoles. Emerging methodologies focus on catalyst recycling and solvent minimization, responding to queries about "eco-friendly heterocycle production." These developments position 4-Bromo-2-(tert-butyl)thiazole as a case study in sustainable chemistry advancements.

The commercial landscape for CAS 959238-21-2 reflects its niche yet growing market. Procurement specialists often search for "high-purity thiazole suppliers" or "custom bromination services," indicating demand for tailored solutions. Current Good Manufacturing Practice (cGMP) compliance has become a key differentiator among manufacturers serving regulated industries.

Patent analysis reveals increasing innovation around 4-Bromo-2-(tert-butyl)thiazole derivatives, particularly in crop protection formulations and pharmaceutical patents. This intellectual property activity correlates with search trends for "thiazole moiety in agrochemicals" and "structure-activity relationship studies," demonstrating its multidisciplinary importance.

Future research directions may explore continuous flow synthesis of 959238-21-2 to enhance process efficiency, addressing industry needs captured in queries about "scalable heterocycle production." The compound's role in developing next-generation therapeutics and smart materials ensures its continued relevance across scientific disciplines.

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